molecular formula C7H6BrFS B1608170 4-Bromo-2-fluorobenzyl mercaptan CAS No. 886498-29-9

4-Bromo-2-fluorobenzyl mercaptan

Cat. No.: B1608170
CAS No.: 886498-29-9
M. Wt: 221.09 g/mol
InChI Key: VOFLFVJFHVJJIU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzyl mercaptan is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom, a fluorine atom, and a mercaptan (thiol) group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluorobenzyl mercaptan typically involves the introduction of the mercaptan group to a pre-functionalized benzyl ring. One common method is the nucleophilic substitution reaction where a benzyl halide (such as 4-Bromo-2-fluorobenzyl chloride) reacts with a thiol reagent under basic conditions. The reaction can be represented as follows:

4-Bromo-2-fluorobenzyl chloride+Thiourea4-Bromo-2-fluorobenzyl mercaptan+By-products\text{4-Bromo-2-fluorobenzyl chloride} + \text{Thiourea} \rightarrow \text{this compound} + \text{By-products} 4-Bromo-2-fluorobenzyl chloride+Thiourea→4-Bromo-2-fluorobenzyl mercaptan+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzyl mercaptan undergoes various types of chemical reactions, including:

    Oxidation: The mercaptan group can be oxidized to form disulfides.

    Substitution: The bromine and fluorine atoms on the benzyl ring can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Disulfides.

    Substitution: Substituted benzyl derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluorobenzyl mercaptan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptan group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzyl mercaptan involves its reactivity with various nucleophiles and electrophiles. The mercaptan group can form covalent bonds with electrophilic centers, while the bromine and fluorine atoms can participate in substitution reactions. These interactions are facilitated by the electronic properties of the benzyl ring and the substituents.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzonitrile: Similar structure but with a nitrile group instead of a mercaptan group.

    4-Bromo-2-fluorobenzyl chloride: Precursor in the synthesis of 4-Bromo-2-fluorobenzyl mercaptan.

    4-Bromo-2-fluorobenzyl alcohol: Contains a hydroxyl group instead of a mercaptan group.

Uniqueness

This compound is unique due to the presence of both a mercaptan group and halogen atoms on the benzyl ring, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFLFVJFHVJJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375773
Record name 4-Bromo-2-fluorobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-29-9
Record name 4-Bromo-2-fluorobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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